1-Trityl-1H-pyrazole
Overview
Description
1-Trityl-1H-pyrazole is a chemical compound with the molecular formula C22H18N2 . It has a molecular weight of 310.4 and is a white to yellow solid .
Synthesis Analysis
There are several methods for synthesizing pyrazole derivatives. One method involves the condensation of α, β -unsaturated aldehydes/ketones with hydrazine . Another method involves the use of catalyst H3 [PW12O40]/SiO2 under microwave irradiation and solvent-free conditions . The products were characterized by HR-MS, FT-IR, 1H NMR, and 13C NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of 1-Trityl-1H-pyrazole consists of 22 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .
Physical And Chemical Properties Analysis
1-Trityl-1H-pyrazole is a white to yellow solid . It has a molecular weight of 310.4 . The compound is stored at room temperature .
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Pyrazole derivatives have a wide range of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- Methods : The synthesis of pyrazole derivatives involves diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown significant biological activities .
Pyrazole Derivatives in Organic Synthesis
- Field : Organic Synthesis
- Application : Pyrazole derivatives have been found to have intriguing applications in organic synthesis, where they act as both a directing and transforming group .
- Methods : The synthesis of these derivatives involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
- Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown several potential applications .
Pyrazole Derivatives in Anticancer Research
- Field : Anticancer Research
- Application : Some pyrazole derivatives have been considered as potential anticancer agents .
- Methods : The synthesis of these derivatives involves the reaction of phenylhydrazin and different chalcones .
- Results : The results of these syntheses have led to a series of 1,3,5-triaryl-1H-pyrazole derivatives .
Pyrazole Derivatives in Agro-Chemical Industry
- Field : Agro-Chemical Industry
- Application : Pyrazole derivatives are found in a huge library of heterocyclic compounds that envelop promising agro-chemical potencies .
- Methods : The synthesis of these derivatives involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
- Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown several potential applications .
Pyrazole Derivatives in Fluorescent Research
- Field : Fluorescent Research
- Application : Pyrazole derivatives are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising fluorescent potencies .
- Methods : The synthesis of these derivatives involves eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .
- Results : The results of these syntheses have led to a variety of pyrazole derivatives that have shown several potential applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tritylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-4-11-19(12-5-1)22(24-18-10-17-23-24,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMNGSPDNIVJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432360 | |
Record name | 1-Trityl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Trityl-1H-pyrazole | |
CAS RN |
95163-43-2 | |
Record name | 1-Trityl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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